molecular formula C11H9FO3 B1312433 Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate CAS No. 214822-98-7

Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate

Cat. No. B1312433
CAS RN: 214822-98-7
M. Wt: 208.18 g/mol
InChI Key: CHUCUSQTVJVXAD-UHFFFAOYSA-N
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Description

“Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate” is a chemical compound with the molecular formula C11H9FO3 . It is available from various suppliers .


Molecular Structure Analysis

The molecular structure of “Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate” consists of a benzene ring substituted with a fluoro group at the 4-position and a prop-2-yn-1-yloxy group at the 3-position . The benzoate moiety is attached to the oxygen of the prop-2-yn-1-yloxy group .

Scientific Research Applications

Nanotechnology

Lastly, the alkyne group in Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate can be used to attach molecules to surfaces or to construct nanostructures. This is particularly relevant in the field of nanotechnology, where precise molecular assembly is crucial.

Each of these applications leverages the unique chemical properties of Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate, demonstrating its versatility and potential across various fields of scientific research. While the information provided here is based on the compound’s structural features and known chemical behavior, specific studies and experimental data would provide further insights into its applications .

properties

IUPAC Name

methyl 4-fluoro-3-prop-2-ynoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO3/c1-3-6-15-10-7-8(11(13)14-2)4-5-9(10)12/h1,4-5,7H,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUCUSQTVJVXAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901258201
Record name Methyl 4-fluoro-3-(2-propyn-1-yloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate

CAS RN

214822-98-7
Record name Methyl 4-fluoro-3-(2-propyn-1-yloxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214822-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluoro-3-(2-propyn-1-yloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-fluoro-3-(2-propyn-1-yloxy)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 4-fluoro-3-hydroxybenzoate (20.0 mL, 0.118 mol) was dissolved in anhydrous acetone (450 mL), mixed with propargyl bromide (26.2 g, 0.177 mol) followed by the addition of powdered K2CO3 (32.4 g, 0.236 mol) and the reaction mixture was stirred overnight at room temperature. The reaction was filtered and the solvent was removed in vacuo. The residue was dissolved in diethyl ether, washed 4 times with H2O, treated with brine, dried with MgSO4, filtered, and the solvent was removed in vacuo to give 25.5 g (100% yield) of a light peach coloured solid as the title compound (mp 60.5-61.5° C.). Mass spectrum (70 eV) m/z (relative intensity) 208 (27, M+), 207 (100), 193 (22), 177 (20), 149 (50), 82 (21), 81 (10).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step Two
Name
Quantity
32.4 g
Type
reactant
Reaction Step Three
Yield
100%

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